3-Bromo-5-chloro-2-iodothiophene
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Overview
Description
3-Bromo-5-chloro-2-iodothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-iodothiophene typically involves halogenation reactions. One common method is the sequential halogenation of thiophene. For example, starting with thiophene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromothiophene. Subsequent chlorination using chlorine (Cl2) and iodination using iodine (I2) can be performed under controlled conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the halogenation processes. Additionally, safety measures are crucial due to the handling of reactive halogenating agents .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of catalysts.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiophene derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
3-Bromo-5-chloro-2-iodothiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and molecular probes for biological studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-iodothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorothiophene
- 3-Bromo-5-iodobenzoic acid
- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Uniqueness
3-Bromo-5-chloro-2-iodothiophene is unique due to the presence of three different halogen atoms on the thiophene ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-chloro-2-iodothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIS/c5-2-1-3(6)8-4(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPVMEPKGACKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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